molecular formula C17H23ClN2O2 B2538795 N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide CAS No. 633299-25-9

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide

Cat. No.: B2538795
CAS No.: 633299-25-9
M. Wt: 322.83
InChI Key: PSEHVYJCDAXIOK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[46]undecane-4-carboxamide is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[46]undecane-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-13-12-20(17(22-13)9-4-2-3-5-10-17)16(21)19-15-8-6-7-14(18)11-15/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHVYJCDAXIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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